molecular formula C9H17NO2 B13524502 1-(Dimethylamino)cyclohexane-1-carboxylic acid

1-(Dimethylamino)cyclohexane-1-carboxylic acid

Cat. No.: B13524502
M. Wt: 171.24 g/mol
InChI Key: YKEAIRNDBVZRKZ-UHFFFAOYSA-N
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Description

1-(Dimethylamino)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexane, where a carboxylic acid group and a dimethylamino group are attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Dimethylamino)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods may utilize catalytic hydrogenation of cyclohexanone in the presence of dimethylamine, followed by purification steps such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Production of cyclohexanol derivatives.

    Substitution: Generation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Dimethylamino)cyclohexane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as an additive in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.

    1-(Methylamino)cyclohexane-1-carboxylic acid: Contains a methylamino group instead of a dimethylamino group, leading to variations in its chemical behavior.

    Cyclohexylamine: Lacks the carboxylic acid group, significantly altering its chemical properties and applications.

Uniqueness

1-(Dimethylamino)cyclohexane-1-carboxylic acid is unique due to the presence of both the dimethylamino and carboxylic acid groups on the same carbon atom. This structural feature imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(dimethylamino)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10(2)9(8(11)12)6-4-3-5-7-9/h3-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAIRNDBVZRKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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